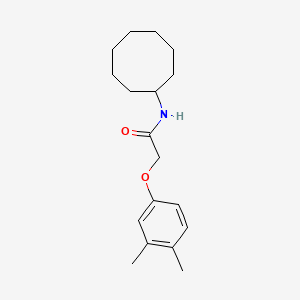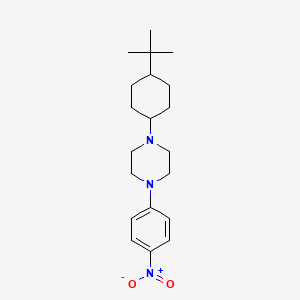
1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine, also known as BCTNP, is a piperazine derivative that has been gaining attention in the scientific community for its potential applications in research. BCTNP is a small molecule that can interact with various biological targets, making it a versatile tool for studying biochemical and physiological processes. In
作用机制
The exact mechanism of action of 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine is not fully understood, but it is believed to act as a partial agonist or antagonist at various receptors. 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine has been shown to have a high affinity for several GPCRs, but its binding affinity is lower than that of full agonists or antagonists. This suggests that 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine may act as a modulator of receptor activity rather than a direct activator or inhibitor.
Biochemical and Physiological Effects:
1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine has been shown to have various biochemical and physiological effects, depending on the target receptor. For example, 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine has been shown to increase the release of dopamine in the prefrontal cortex, which is thought to be involved in the regulation of attention and working memory. 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine has also been shown to have anxiolytic effects in animal models, possibly through its interaction with the serotonin receptor 5-HT1A.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine in lab experiments is its versatility. 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine can interact with various biological targets, making it a useful tool for studying different physiological processes. Additionally, 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine is a small molecule that can easily penetrate cell membranes, allowing it to act on intracellular targets. However, there are also some limitations to using 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine has a relatively low binding affinity for some receptors, which can make it less effective than other ligands.
未来方向
There are several future directions for research involving 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine. One area of interest is the development of 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine analogs with improved binding affinity and selectivity for specific receptors. Another area of interest is the use of 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine in combination with other compounds to study complex physiological processes. Finally, the development of new experimental techniques, such as optogenetics, could allow for more precise control of 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine activity in vivo. Overall, 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine has the potential to be a valuable tool for studying various physiological processes, and further research is needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine involves the reaction of 4-tert-butylcyclohexylamine and 4-nitrobenzaldehyde in the presence of acetic acid and sodium acetate. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. The yield of 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine is typically around 50%, and the purity can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine has been used in a wide range of scientific research applications. One of the most common uses of 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine is as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that are involved in various physiological processes, and they are a common target for drug discovery. 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine has been shown to interact with several GPCRs, including the serotonin receptor 5-HT1A and the dopamine receptor D4. By studying the interaction between 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine and these receptors, researchers can gain insights into the structure and function of GPCRs, which can aid in the development of new drugs.
属性
IUPAC Name |
1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-20(2,3)16-4-6-17(7-5-16)21-12-14-22(15-13-21)18-8-10-19(11-9-18)23(24)25/h8-11,16-17H,4-7,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKVXELFNDRJRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

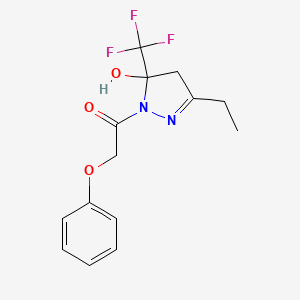

![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyridinylmethyl)piperazine](/img/structure/B5129517.png)
![N-[3-(1H-pyrazol-1-yl)propyl]-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129523.png)

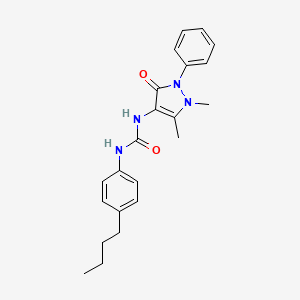
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-methylbenzamide](/img/structure/B5129539.png)
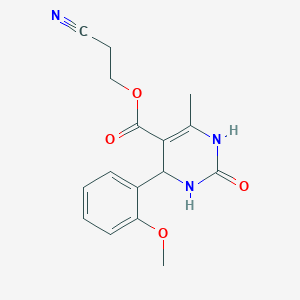
![9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole](/img/structure/B5129551.png)
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5129567.png)
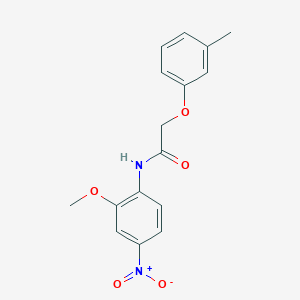
![N-(2,3-dichlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5129576.png)
